Sericine hydrochlride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sericin hydrochloride is a natural protein derived from the silkworm (Bombyx mori). It is a by-product obtained during silk processing and contributes about 25-30% of the cocoon weight . Sericin is known for its various bioactivities, including antioxidant, anti-inflammatory, and tyrosinase inhibition activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sericin hydrochloride can be prepared through hydrolysis methods using different solvents and conditions. The sericin powders are hydrolyzed using distilled water, citric acid (1 M), or hydrochloric acid (1 M) at a solid-to-liquid ratio of 1:20 (w/v) using a water bath at 70°C for 40 minutes . Alternatively, an ultrasonication method at 750 W can be used . The hydrolysis process reduces the molecular weight of sericin, enhancing its antioxidant properties .

Industrial Production Methods

In the textile industry, about 50,000 tons of sericin are removed during silk processing and discharged with industrial wastewater . The recovery and reuse of sericin not only reduce environmental problems but also provide high commercial value . Industrial production methods involve the extraction of sericin from silk cocoons using high-temperature and high-pressure degumming methods .

Analyse Chemischer Reaktionen

Types of Reactions

Sericin hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sericin hydrolysate, which has a lower molecular weight and enhanced bioactivity .

Wissenschaftliche Forschungsanwendungen

Sericin hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Sericin hydrochloride exerts its effects through various molecular mechanisms. It interacts with organisms by regulating transcription factors, reducing inflammatory signaling molecules, and stimulating apoptosis and cell proliferation . The presence of hydrophilic functional groups such as -OH, -COOH, and -NH2 allows sericin to form blends with other polymers, enhancing its mechanical resistance and bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fibroin: Another protein derived from silk, which forms the core structure of silk fibers.

Collagen: A protein found in connective tissues, used in biomedical applications for its biocompatibility.

Gelatin: A protein derived from collagen, used in food and pharmaceutical industries.

Uniqueness of Sericin Hydrochloride

Sericin hydrochloride is unique due to its high antioxidant activity, biocompatibility, and ability to enhance the properties of other materials through crosslinking and blending . Its hydrophilic nature and bioactive properties make it a valuable compound in various scientific and industrial applications .

Eigenschaften

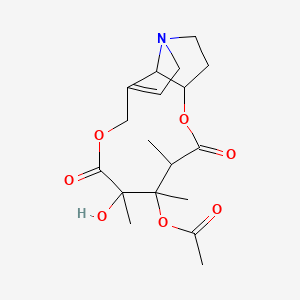

IUPAC Name |

(6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBPCOQJPAOXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)